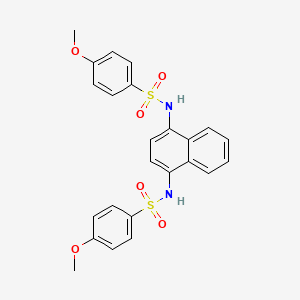

![molecular formula C17H10BrN3O2S B2599684 3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one CAS No. 329690-24-6](/img/structure/B2599684.png)

3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

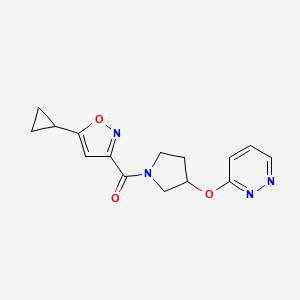

3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one, also known as BRAC, is a synthetic compound that has gained attention in recent years due to its potential uses in various fields of research and industry. It belongs to the 2H/4H-chromene (2H/4H-ch) class of heterocyclic compounds, which are known for their versatile biological profiles, simple structure, and mild adverse effects .

Synthesis Analysis

The synthesis of 2H/4H-chromene analogs, such as BRAC, involves several routes. Researchers have discovered these routes that lead to a variety of 2H/4H-ch analogs exhibiting unusual activities by multiple mechanisms . A specific synthesis method for a similar compound involves the condensation between appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione derived from various existing NSAIDs and 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium .Molecular Structure Analysis

The molecular formula of BRAC is C17H10BrN3O2S, and its molecular weight is 400.25. It belongs to the family of benzopyrones, which are formed depending on the 9th carbons in the ring, where 8th carbons are sp2, and the remaining carbons are sp3 hybridized .Applications De Recherche Scientifique

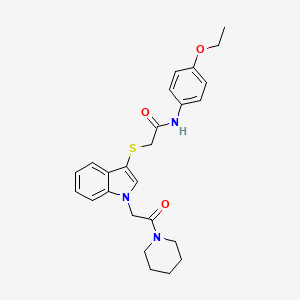

- Application : Researchers have investigated the use of 3-(2-bromoacetyl)-2H-chromen-2-one (a derivative of 3-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one) to synthesize heterocyclic compounds. These derivatives incorporate a coumarin moiety and exhibit significant cytotoxic effects against various human cancer cell lines, including gastric, colon, liver, nasopharyngeal, and breast cancer cells .

- Application : 3-(2-bromoacetyl)-2H-chromen-2-one serves as a key starting material for synthesizing pyran, pyridine, thiophene, thiazole, and pyrazole derivatives. These compounds can be further modified for specific applications .

Anticancer Activity

Synthesis of Heterocyclic Compounds

Biological Activities Beyond Anticancer Effects

Propriétés

IUPAC Name |

3-[5-(4-bromoanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrN3O2S/c18-11-5-7-12(8-6-11)19-17-21-20-15(24-17)13-9-10-3-1-2-4-14(10)23-16(13)22/h1-9H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBGBYHXJCCXPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocycloheptyl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B2599602.png)

![2-[[1-(5-Methylpyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2599603.png)

![4-(3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2-methylthieno[3,2-c]pyridine](/img/structure/B2599604.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide](/img/structure/B2599605.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2599606.png)

![2-Amino-6-(4-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2599620.png)

![2-[2-(Azepan-1-yl)ethylsulfanyl]-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2599624.png)